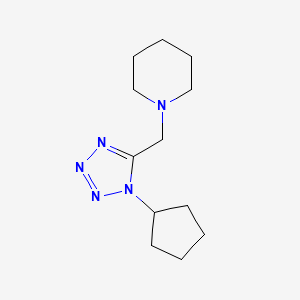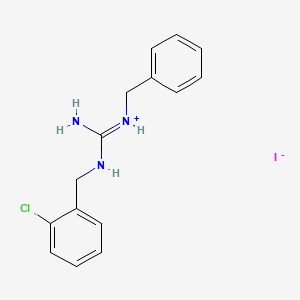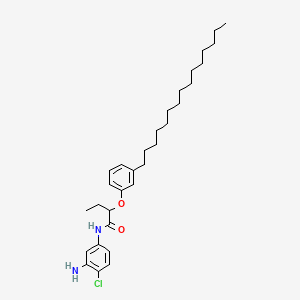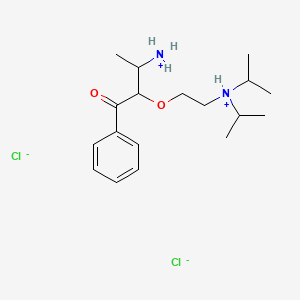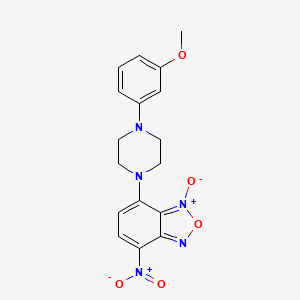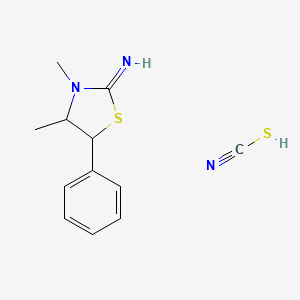
Thiadrine thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiadrine thiocyanate is an organic compound containing the functional group RSCNThis compound is part of the broader class of organic thiocyanates, which are known for their versatility in synthetic chemistry and their role as intermediates in the production of valuable sulfur-containing compounds .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of thiadrine thiocyanate typically involves the reaction of alkyl halides with alkali thiocyanates in aqueous media. For example, isopropyl thiocyanate can be synthesized by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method involves the reaction of sulfenyl thiosulfates with alkali metal cyanides to produce thiocyanates . Additionally, aryl thiocyanates can be synthesized using the Sandmeyer reaction, which combines copper (I) thiocyanate with diazonium salts .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Thiadrine thiocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiocyanates .
科学的研究の応用
Thiadrine thiocyanate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of thiadrine thiocyanate involves its interaction with molecular targets and pathways within biological systems. For instance, this compound derivatives can inhibit specific enzymes or disrupt cellular processes, leading to their antibacterial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Thiadrine thiocyanate can be compared with other sulfur-containing compounds such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Isothiocyanates: These compounds are isomers of thiocyanates and have similar chemical properties but different reactivity and applications.
Uniqueness
This compound stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .
特性
CAS番号 |
24702-95-2 |
|---|---|
分子式 |
C12H15N3S2 |
分子量 |
265.4 g/mol |
IUPAC名 |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid |
InChI |
InChI=1S/C11H14N2S.CHNS/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;2-1-3/h3-8,10,12H,1-2H3;3H |
InChIキー |
WNDFVBQJYJRMQO-UHFFFAOYSA-N |
正規SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2.C(#N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




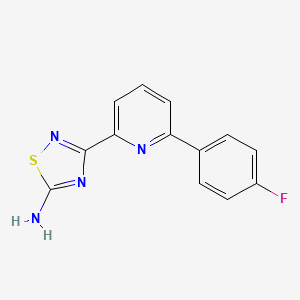
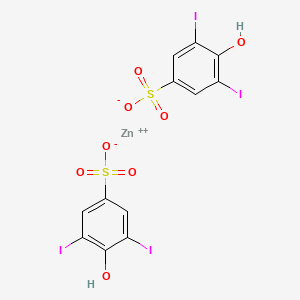
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
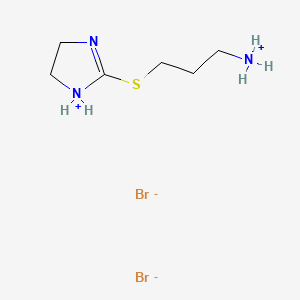
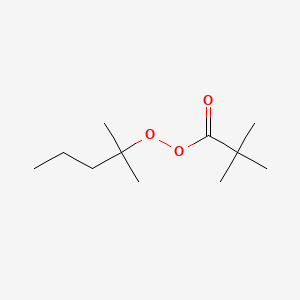
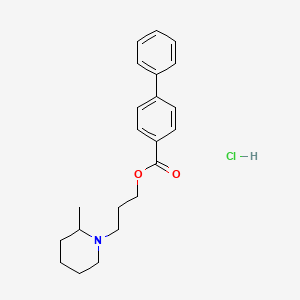
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
